molecular formula C10H13BrO2 B1589123 3,4-Dimethoxyphenethyl bromide CAS No. 40173-90-8

3,4-Dimethoxyphenethyl bromide

Cat. No. B1589123
CAS RN: 40173-90-8
M. Wt: 245.11 g/mol
InChI Key: LTAGXVMHLFYRNK-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenethyl bromide is a chemical compound with the molecular formula C10H13BrO2 . It is a brominated derivative of 3,4-dimethoxyphenethylamine, and its structure consists of a phenyl ring with two methoxy groups and an ethylamine chain . The compound is primarily used in organic synthesis and pharmaceutical research .


Synthesis Analysis

The synthesis of 3,4-Dimethoxyphenethyl bromide involves several steps . The process starts with vanillin as a raw material, which reacts with a methylation reagent under inorganic weak base to generate veratraldehyde. This is then reduced with sodium borohydride to convert an aldehyde group into alcohol, resulting in veratryl alcohol. Finally, bromination with boron tribromide yields the final product .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxyphenethyl bromide is C10H13BrO2 . Its structure consists of a phenyl ring with two methoxy groups and an ethylamine chain .


Physical And Chemical Properties Analysis

3,4-Dimethoxyphenethyl bromide is a solid at room temperature . It has a boiling point of 130-131 °C at 3 mmHg and a melting point of 52-56 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Facile Synthesis and Crystal Structures : A study detailed the synthesis of oligomers from poly(N-phenyl-m-aniline)s using benzyltrimethylammonium tribromide, analyzing their U-shaped structure via X-ray crystallography and investigating their redox properties, which are significant for understanding the compound's behavior in various chemical environments (Ito et al., 2002).
  • Carbonic Anhydrase Inhibitory Properties : Research into novel bromophenols, including derivatives of 3,4-Dimethoxyphenethyl bromide, explored their inhibitory effects on human carbonic anhydrase II, highlighting the compound's potential in developing treatments for conditions such as glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
  • Selective O-Demethylation in Bromination : Another study examined the selective O-demethylation observed during the bromination of (3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, leading to the isolation of nine new bromophenol derivatives, contributing to the understanding of chemical reactions and mechanisms involving this compound (Çetinkaya et al., 2011).

Safety and Hazards

3,4-Dimethoxyphenethyl bromide is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . In case of ingestion, immediate medical assistance should be sought .

properties

IUPAC Name

4-(2-bromoethyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAGXVMHLFYRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466952
Record name 3,4-Dimethoxyphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxyphenethyl bromide

CAS RN

40173-90-8
Record name 3,4-Dimethoxyphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxyphenethyl bromide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Part A. A solution of 3,4-dimethoxyphenethyl alcohol (7.30 g, 40.1 mmol) and carbon tetrabromide (17.3 g, 52.1 mmol) in methylene chloride (100 mL)was cooled to 0° C., and a solution of triphenylphosphine (13.7 g, 52.1 mmol) in methylene chloride (50 mL) was added dropwise with stirring.After 20 hours, the reaction mixture was evaporated, and separated by flashchromatography (1:9 ethyl acetate-hexane) to afford the product, 1-(2-bromoethyl)-3,4-dimethoxybenzene, as a waxy solid, mp 72°-73° C. (9.48 g, 38.7 mmol, 96%). 1H NMR (CDCl3): δ 6.82 (1H, d, J=8.1 Hz); 6.75 (1H, dd, J=8.1, 1.8 Hz); 6.73 (1H, d, J=1.8 Hz); 3.88 (3H, s); 3.87 (3H, s); 3.55 (2H, t, J=7.7 Hz); 3.11 (2H, t, J=7.7 Hz). Mass spectrum (NH3 -CI/DDIP): m/z 264 (93%); 262 (100%); 245 (9%); 165 (6%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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